molecular formula C22H22ClN3O2 B2428881 3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795396-00-7

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2428881
CAS No.: 1795396-00-7
M. Wt: 395.89
InChI Key: XWQCZIXSNDLLND-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 4-phenylbutanoyl chloride in the presence of a base, followed by cyclization with a suitable reagent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrrolidinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Chlorophenyl)-5-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
  • **3-(2-Bromophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Uniqueness

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylbutanoyl groups

Properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-18-12-5-4-11-17(18)21-24-22(28-25-21)19-13-7-15-26(19)20(27)14-6-10-16-8-2-1-3-9-16/h1-5,8-9,11-12,19H,6-7,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQCZIXSNDLLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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